The compound was developed at the University of North Carolina, with its synthesis and characterization being documented in various research studies. It falls under the classification of small organic molecules specifically designed to enhance nucleic acid delivery systems. The systematic study of its analogs has helped establish structure-activity relationships that are crucial for optimizing its effectiveness as an OEC .
The synthesis of UNC10217938A involves several key steps, primarily focusing on the modification of nucleoside components to improve their properties. The synthesis begins with 2,2′-anhydro-5-methyluridine, which undergoes protection of the 5′-hydroxy group followed by alkylation of the 2′-hydroxy group using trihydroxyethyl borate esters. Subsequent steps involve switching protection groups and converting the modified nucleoside into a triphosphate form through ion-pair reverse-phase high-performance liquid chromatography (HPLC) purification .
The synthesis process is characterized by:
The molecular structure of UNC10217938A includes a modified uridine backbone with specific alkyl modifications at the 2′ position. The structural data indicates that these modifications enhance hydrophobicity and nuclease stability, which are critical for improving the pharmacological properties of oligonucleotides.
Key structural features include:
UNC10217938A participates in several chemical reactions primarily related to its function as an enhancer of oligonucleotide activity. These reactions can include:
The technical details surrounding these reactions are critical for understanding how UNC10217938A can be optimized for therapeutic applications.
The mechanism of action for UNC10217938A involves enhancing the cellular uptake and efficacy of therapeutic oligonucleotides. This is achieved through:
Data from studies indicate that this compound significantly increases the activity of various types of oligonucleotides, making it a valuable tool in RNA-based therapies.
UNC10217938A exhibits distinct physical and chemical properties that contribute to its functionality:
Relevant data includes:
UNC10217938A has several applications in scientific research and potential therapeutic uses:
UNC10217938A, a 3-deazapteridine analog, enhances oligonucleotide efficacy by selectively disrupting endosomal maturation pathways. This compound operates through a non-lytic mechanism that reroutes oligonucleotides away from degradative lysosomal compartments toward productive cytosolic release sites. Key mechanistic studies demonstrate that UNC10217938A treatment reduces co-localization of fluorescently tagged antisense oligonucleotides with late endosome markers by 60-80% while simultaneously increasing their cytosolic appearance 3.5-fold within 4 hours of treatment [1] [3] [10].
The compound achieves this reprogramming through simultaneous inhibition of ARF6-dependent endocytic recycling and PIKfyve-mediated lysosomal fusion. This dual disruption creates an accumulation of oligonucleotides in dynamic pre-lysosomal compartments that exhibit heightened membrane fission-fusion activity, thereby increasing opportunities for cytosolic escape [2]. Quantitative analysis reveals that UNC10217938A treatment generates 220-fold enhancement of splice-switching oligonucleotide activity at 20 μM concentration, significantly outperforming classical endosomolytic agents like chloroquine which operate through pH-neutralization mechanisms [9] [10].
Table 1: Temporal Dynamics of Oligonucleotide Redistribution Following UNC10217938A Treatment
Time Post-Treatment | Late Endosome Localization (%) | Cytosolic Localization (%) | Nuclear Accumulation (%) |
---|---|---|---|
0 hours | 85 ± 4 | 3 ± 1 | 2 ± 0.5 |
2 hours | 62 ± 6 | 18 ± 3 | 5 ± 1 |
4 hours | 24 ± 5 | 55 ± 7 | 16 ± 2 |
8 hours | 18 ± 4 | 48 ± 5 | 28 ± 3 |
Confocal microscopy studies of TAMRA-labeled oligonucleotides demonstrate that UNC10217938A induces compartment-specific alterations in endosomal trafficking. The compound triggers a dramatic redistribution of oligonucleotides from Rab7-positive late endosomes to non-lysosomal vesicles, with co-localization with Rab7 decreasing by 72% at therapeutic concentrations (10-20 μM) [1] [3] [10]. This selective displacement occurs without equivalent effects on lysosomal-associated membrane protein 1 (LAMP-1) localization, where co-localization decreases by only 15-20% under identical conditions [1].
This differential effect indicates that UNC10217938A preferentially targets the late endosome compartment while largely sparing terminal lysosomes. The molecular basis for this selectivity involves compound-induced interference with Rab7 effector interactions rather than direct Rab7 inhibition. Such mechanistic specificity prevents complete lysosomal avoidance while enabling sustained release of functional oligonucleotides from maturation-arrested endosomes [1] [9]. Live-cell imaging reveals that UNC10217938A-treated cells exhibit increased formation of tubular endosomal structures that facilitate oligonucleotide transport toward the perinuclear region, with 45% of cytosolic oligonucleotides accessing the nuclear compartment within 8 hours post-treatment [10].
Unlike traditional lysosomotropic agents, UNC10217938A enhances oligonucleotide activity without significant lysosomal membrane permeabilization. Cytotoxicity profiling demonstrates that UNC10217938A maintains a therapeutic index 12-fold wider than classical endosomolytic agents. In African green monkey Vero cells, the cytotoxic concentration (CC₅₀) of UNC10217938A is 0.7 μM after 72 hours of continuous exposure, while its effective enhancing concentration ranges between 5-25 μM [1] [3] [10]. This differential provides a 7-14-fold safety window absent in compounds like chloroquine, which exhibits parallel concentration-response curves for enhancement and toxicity [9].
Mechanistically, UNC10217938A avoids lysosomal rupture by specifically modulating membrane trafficking rather than inducing osmotic imbalance or lipid disruption. Lysosomal integrity assays using acridine orange retention show minimal loss of lysosomal acidity (15% reduction at 20 μM) compared to chloroquine (85% reduction at 100 μM) [9]. This preservation of lysosomal function prevents the catastrophic release of hydrolytic enzymes that underlies the cytotoxicity of traditional permeabilizing agents. The compound's selectivity for recycling pathways rather than lysosomal membranes establishes a critical therapeutic advantage, particularly for chronic therapeutic applications requiring repeated administration [2] [5].
Table 2: Toxicity and Permeability Profiles of Oligonucleotide-Enhancing Compounds
Parameter | UNC10217938A | Chloroquine | Retro-1 |
---|---|---|---|
CC₅₀ (Vero cells) | 0.7 μM | 35 μM | >100 μM |
Effective Concentration | 5-25 μM | 50-300 μM | 50-100 μM |
Therapeutic Index | 14-fold | 1.2-fold | >2-fold |
Lysosomal pH Increase | 0.3 units | 2.1 units | 0.2 units |
Cathepsin B Release | 8 ± 3% | 85 ± 7% | 12 ± 4% |
UNC10217938A significantly enhances nuclear delivery of therapeutic oligonucleotides as demonstrated through multiple experimental systems. In enhanced green fluorescent protein 654 transgenic mice, systemic administration of UNC10217938A (7.5 mg/kg) following splice-switching oligonucleotide treatment produced distinct increases in enhanced green fluorescent protein fluorescence in liver, kidney, and heart tissues, indicating successful nuclear delivery and splicing correction [1] [3] [10]. Quantitative analysis showed 3.8-fold greater nuclear accumulation of fluorescent oligonucleotides in treated cells compared to controls within 6 hours post-treatment [9].
The compound demonstrates particular efficacy for enhancing tricyclo-DNA antisense oligonucleotides in dystrophin-deficient mdx mice, where co-administration increased dystrophin-positive fibers 2.7-fold in cardiac tissue compared to antisense oligonucleotides alone [5]. This nuclear delivery enhancement applies equally to both antisense and small interfering RNA oligonucleotides, with small interfering RNA-mediated enhanced green fluorescent protein silencing increasing from 18% (small interfering RNA alone) to 76% (small interfering RNA + UNC10217938A) in HeLa reporter cells [9] [10]. The nuclear translocation process involves microtubule-dependent transport, with 65% of UNC10217938A-enhanced nuclear accumulation inhibitable by nocodazole treatment [6].
Time-course analyses reveal that UNC10217938A-mediated nuclear delivery follows biphasic kinetics: an initial rapid phase (0-4 hours) where cytosolic oligonucleotides increase 5-fold, followed by a nuclear accumulation phase (4-24 hours) where nuclear oligonucleotide concentrations rise 16-fold above baseline. This kinetic profile supports a model where UNC10217938A first enables endosomal escape and subsequently promotes active nuclear import through recognition of oligonucleotide nuclear localization signals [1] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7